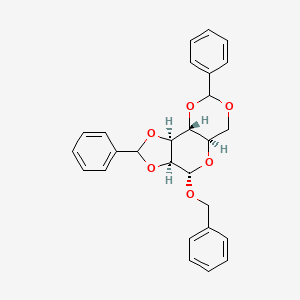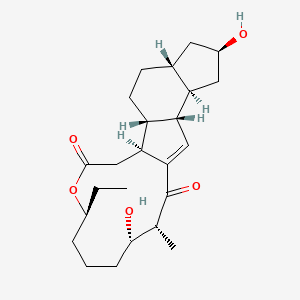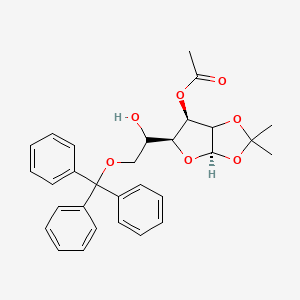
2,3:4,6-di-O-benzylidène-α-D-mannopyrannoside de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl Dibenzylidene-alpha-D-mannopyranoside is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Applications De Recherche Scientifique
Benzyl Dibenzylidene-alpha-D-mannopyranoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycan derivatives.
Biology: It is used in the study of protein-glycan interactions and the role of glycans in cellular processes.
Medicine: It is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycan-based materials and biotechnological applications
Mécanisme D'action
Target of Action
The primary targets of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside are cancer cells, particularly those associated with breast cancer . The compound has shown a remarkable capability to inhibit the growth of these cells .
Mode of Action
It is known to obstruct pivotal disease-related enzymes, including those linked to cancer . This obstruction inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects biochemical pathways related to cancer cell growth and proliferation . By inhibiting key enzymes, it disrupts the normal functioning of these pathways, leading to a decrease in cancer cell proliferation .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth, particularly in the case of breast cancer . This leads to a decrease in the size and number of cancerous cells, contributing to the overall effectiveness of cancer treatment .
Action Environment
The action, efficacy, and stability of Benzyl 2,3:4,6-di-O-benzylidene-a-D-mannopyranoside can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions help to maintain the compound’s stability and ensure its safe handling .
Analyse Biochimique
Biochemical Properties
It is known that the molecule contains a total of 64 bonds, including 18 multiple bonds and 5 rotatable bonds . This suggests that it may interact with various enzymes, proteins, and other biomolecules in complex ways.
Cellular Effects
A related compound, a boron-containing α-d-mannopyranoside, has been shown to have a high uptake and broad intracellular distribution in vitro . It also demonstrated longer tumor retention compared to other compounds and adequate tumor-to-normal tissue accumulation ratio .
Molecular Mechanism
It is known that the molecule contains a total of 64 bonds, including 18 multiple bonds, suggesting that it may interact with biomolecules in complex ways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Dibenzylidene-alpha-D-mannopyranoside typically involves the reaction of benzyl alcohol with alpha-D-mannopyranoside under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the dibenzylidene derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Benzyl Dibenzylidene-alpha-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl Dibenzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms to the molecule, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert solvent such as tetrahydrofuran.
Substitution: Common reagents include halogenating agents such as thionyl chloride and nucleophiles such as amines.
Major Products
The major products formed from these reactions include various derivatives of Benzyl Dibenzylidene-alpha-D-mannopyranoside, such as benzylidene derivatives, alcohols, and carbonyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidene-alpha-D-mannopyranoside: A similar compound with a single benzylidene group.
Dibenzylidene-alpha-D-glucopyranoside: A similar compound with a glucose backbone instead of mannose.
Benzylidene-beta-D-mannopyranoside: A similar compound with a beta configuration instead of alpha
Uniqueness
Benzyl Dibenzylidene-alpha-D-mannopyranoside is unique due to its specific structure, which allows it to interact with a wide range of glycan-binding proteins. This makes it a valuable tool in glycobiology research and its applications in various scientific fields .
Propriétés
IUPAC Name |
(1R,2S,6S,7S,9R)-4,12-diphenyl-7-phenylmethoxy-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-4-10-18(11-5-1)16-28-27-24-23(32-26(33-24)20-14-8-3-9-15-20)22-21(30-27)17-29-25(31-22)19-12-6-2-7-13-19/h1-15,21-27H,16-17H2/t21-,22-,23+,24+,25?,26?,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMVSYQPIKWCKT-RHYFYCIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@H]([C@H](O2)OCC4=CC=CC=C4)OC(O3)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/new.no-structure.jpg)



![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)




